Ethyl 2,3-dioxoindoline-6-carboxylate
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Overview
Description
Ethyl 2,3-dioxoindoline-6-carboxylate is a chemical compound with the molecular formula C11H9NO4 . It has a molecular weight of 219.19 . This compound is typically in solid form .
Synthesis Analysis
The synthesis of derivatives of this compound has been reported in the literature . For instance, new 3-(2-benzoylhydrazono)-[substituted amino]-2-oxoindoline-5-carboxamides and 3-(2-(3-aminobenzoyl)hydrazono)-[substituted amino]2-oxoindoline-5-carboximide derivatives were prepared from ethyl 2,3-dioxoindoline-5-carboxylate .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Scientific Research Applications
Antioxidant Activity Determination
Research on antioxidant activity is significant in food engineering, medicine, and pharmacy. Studies have developed various analytical methods to determine the antioxidant capacity of compounds, including those related to ethyl carbamates and their derivatives. Techniques like the Oxygen Radical Absorption Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) tests are crucial for assessing the antioxidant potential, which could be relevant for derivatives of Ethyl 2,3-dioxoindoline-6-carboxylate in evaluating their efficacy as antioxidants in biological systems or food preservation (Munteanu & Apetrei, 2021).
Toxicological and Health Implications
Ethyl carbamate (urethane), closely related to ethyl esters like this compound, is known for its genotoxic and carcinogenic properties in various species. The compound has been classified as "probably carcinogenic to humans" by the International Agency for Research on Cancer (IARC). This highlights the importance of understanding the toxicological profiles of chemical compounds and their derivatives in scientific research, potentially guiding the safety regulations and application scopes of this compound in pharmaceuticals and food products (Weber & Sharypov, 2009).
Conversion Processes and CO2 Utilization
Research into carbon dioxide utilization presents this compound and similar compounds as potential feedstocks for synthetic applications in chemical industries. Conversion processes, including carboxylation and reduction reactions, can transform CO2 into value-added chemicals, suggesting a pathway for incorporating this compound into sustainable production methods. These developments could make significant contributions to environmental conservation efforts and the creation of green chemistry solutions (Alper & Orhan, 2017).
Sterilization of Medical Devices
Ethylene oxide (EO) sterilization, a well-known method for sterilizing medical devices, provides insights into the potential application of ethyl esters in the sterilization process. Given the similarities in chemical properties and reactivity, this compound could be explored for its efficacy in sterilization processes or as a precursor in developing new sterilizing agents. Such applications would be particularly relevant in enhancing the safety and efficacy of medical equipment sterilization (Mendes, Brandão, & Silva, 2007).
Future Directions
Properties
IUPAC Name |
ethyl 2,3-dioxo-1H-indole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-2-16-11(15)6-3-4-7-8(5-6)12-10(14)9(7)13/h3-5H,2H2,1H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXBICCSIPFOSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=O)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677449 |
Source
|
Record name | Ethyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263282-64-9 |
Source
|
Record name | Ethyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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